5,7-Dodecadiynedioic acid

Description

The exact mass of the compound 5,7-Dodecadiynedioic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,7-Dodecadiynedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dodecadiynedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

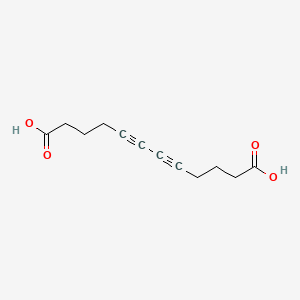

Structure

3D Structure

Properties

IUPAC Name |

dodeca-5,7-diynedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h5-10H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCWXPPYJQWHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#CC#CCCCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374459 | |

| Record name | 5,7-Dodecadiynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28393-04-6 | |

| Record name | 5,7-Dodecadiynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dodecadiynedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,7-Dodecadiynedioic acid CAS number 28393-04-6

An In-Depth Technical Guide to 5,7-Dodecadiynedioic Acid (CAS: 28393-04-6): A Bifunctional Monomer for Advanced Material Synthesis

Abstract

5,7-Dodecadiynedioic acid is a bifunctional organic compound featuring a linear twelve-carbon backbone containing a conjugated diacetylene (butadiyne) core, flanked by carboxylic acid groups at both termini. While specific literature on this exact molecule is sparse, its structure presents significant potential for researchers in materials science and drug development. The terminal carboxylic acids offer versatile handles for forming polyesters, polyamides, and for surface functionalization, while the diacetylene core allows for solid-state topochemical polymerization. This guide synthesizes information from related diacetylenic acids and established organic chemistry principles to provide a comprehensive technical overview, covering proposed synthesis, characterization, and promising applications for this under-explored molecule.

Introduction and Molecular Overview

5,7-Dodecadiynedioic acid is a specialty chemical whose unique structure combines two key functional motifs:

-

An α,ω-Dicarboxylic Acid: Dicarboxylic acids are fundamental building blocks in polymer chemistry, serving as monomers for condensation polymerization.[1] The two carboxyl groups can react with diols or diamines to form polyesters and polyamides, respectively.[2] In 5,7-dodecadiynedioic acid, these groups are separated by a long aliphatic chain, which can impart flexibility and specific packing properties to resulting polymers.[3]

-

A Conjugated Diacetylene Core: The diyne unit (–C≡C–C≡C–) is the most compelling feature of this molecule. Diacetylene-containing compounds are known for their ability to undergo topochemical polymerization in the solid state.[4] When properly aligned in a crystalline lattice, exposure to UV radiation or thermal annealing can trigger a 1,4-addition reaction, converting the monomer crystals into highly ordered, conjugated polymer crystals known as polydiacetylenes (PDAs).[5][6]

This dual functionality makes 5,7-dodecadiynedioic acid a powerful candidate for creating advanced materials where a primary polymer backbone can be cross-linked or functionalized via the diacetylene moiety in a secondary step. The positioning of the diacetylene unit in the middle of the alkyl chain is crucial, as studies have shown this placement leads to the highest conjugation length and most stable structure in the resulting polydiacetylene.[7]

Physicochemical and Spectroscopic Properties

While experimental data for 5,7-dodecadiynedioic acid is not widely published, its properties can be predicted based on its structure.

| Property | Value | Source |

| CAS Number | 28393-04-6 | N/A |

| Molecular Formula | C₁₂H₁₄O₄ | Calculated |

| Molecular Weight | 222.24 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | [8] |

| Solubility | Likely soluble in polar organic solvents (e.g., Ether, DMSO, THF) | [8] |

Expected Spectroscopic Signatures:

-

¹H-NMR: Resonances corresponding to the protons on carbons alpha to the carboxylic acids (δ ≈ 2.4 ppm) and alpha to the alkyne groups (δ ≈ 2.2-2.3 ppm), along with signals from the other methylene groups in the aliphatic chain.

-

¹³C-NMR: Signals for the carboxylic carbons (δ ≈ 175-180 ppm), acetylenic carbons (δ ≈ 65-85 ppm), and the various methylene carbons of the backbone.

-

FT-IR: Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ≈ 2500-3300 cm⁻¹), the C=O stretch (≈ 1700 cm⁻¹), and weak but sharp C≡C stretches (≈ 2100-2265 cm⁻¹).[9]

-

Raman Spectroscopy: A strong signal corresponding to the diacetylene moiety (–C≡C–) at approximately 2265 cm⁻¹, which would diminish upon polymerization.[9]

-

UV-Vis Spectroscopy: Before polymerization, the monomer is not expected to absorb strongly in the visible region. After polymerization, the resulting polydiacetylene will exhibit strong absorption, typically appearing blue (λ_max ≈ 635 nm) or red (λ_max ≈ 480-540 nm) depending on the conjugation length and environmental factors.[10]

The Diacetylene Core: Principles of Topochemical Polymerization

The central value of 5,7-dodecadiynedioic acid lies in the reactivity of its diacetylene core. This functionality enables a unique solid-state polymerization that is governed by the crystal packing of the monomers.[4]

Mechanism: Topochemical polymerization is a lattice-controlled process. For it to occur, the diacetylene monomers must crystallize in a stacked arrangement where the distance between adjacent diyne rods and their orientation fall within specific geometric parameters. Upon initiation by UV light or heat, a 1,4-addition reaction propagates through the crystal, forming a conjugated poly(ene-yne) backbone with minimal disruption to the crystal lattice.[5]

Caption: Topochemical polymerization of diacetylene monomers.

This process results in a polydiacetylene (PDA), a conjugated polymer known for its remarkable chromic properties. The initial polymer is typically blue and non-fluorescent. However, conformational changes in the polymer backbone, induced by external stimuli like temperature, pH, or mechanical stress, cause a shift to a red, fluorescent state.[5][11] This stimuli-responsive behavior makes PDAs highly attractive for sensor applications.[4][12]

Proposed Synthetic Strategies

Synthesizing the symmetric 5,7-dodecadiynedioic acid requires the formation of the internal C₅-C₈ diyne bond. This can be achieved through established alkyne coupling reactions. A logical precursor is 5-hexynoic acid (CAS 53293-00-8), which provides one half of the final molecule.

Two primary coupling strategies are proposed:

A. Homocoupling (Glaser or Hay Coupling)

The Glaser coupling is an oxidative homocoupling of terminal alkynes using a copper(I) salt catalyst and an oxidant, such as O₂.[13][14] The Hay coupling is a common modification that uses a soluble CuCl-TMEDA (tetramethylethylenediamine) complex, improving versatility.[15] This method directly dimerizes the precursor to form the symmetric product.

Caption: Proposed synthesis via Glaser-Hay homocoupling.

B. Heterocoupling (Cadiot-Chodkiewicz Coupling)

The Cadiot-Chodkiewicz coupling provides a more controlled route by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[16][17] This method avoids the potential for unwanted side reactions sometimes seen in homocoupling.

Detailed Protocol: Cadiot-Chodkiewicz Synthesis

This protocol is a self-validating system where successful synthesis in each step is confirmed before proceeding.

Part 1: Synthesis of 1-Bromo-1-hexyne

-

Objective: Convert 1-hexyne into its bromo-derivative for the subsequent coupling reaction.

-

Methodology:

-

Dissolve 1-hexyne in a suitable solvent like acetone.

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise, followed by a catalytic amount of silver nitrate (AgNO₃).

-

Rationale: NBS is the bromine source, and AgNO₃ catalyzes the electrophilic bromination of the terminal alkyne.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work up the reaction by quenching with water and extracting with an organic solvent. Purify via distillation or column chromatography.

-

Validation: Confirm product identity using ¹H-NMR and GC-MS.

-

Part 2: Synthesis of 5,7-Dodecadiynedioic Acid

-

Objective: Couple 1-bromo-1-hexyne with 5-hexynoic acid. Note: This is a conceptual adaptation. The standard Cadiot-Chodkiewicz couples a terminal alkyne with a haloalkyne. A more direct route would couple 1-bromo-5-pentanoic acid methyl ester with 1-hexyne, followed by hydrolysis. For the purpose of this guide, we adapt the core principle. A more robust approach involves coupling a protected 5-hexynoic acid (e.g., methyl ester) with 1-bromo-1-hexyne.[18][19]

-

Methodology:

-

Prepare a solution of copper(I) chloride and a suitable amine base (e.g., butylamine) in a solvent like THF/methanol.

-

Add 5-hexynoic acid to the solution, followed by hydroxylamine hydrochloride.

-

Rationale: The base deprotonates the terminal alkyne of 5-hexynoic acid to form a copper acetylide intermediate. Hydroxylamine hydrochloride acts as a reducing agent to maintain the copper in its active Cu(I) state.

-

Slowly add the previously synthesized 1-bromo-1-hexyne derivative.

-

Stir the reaction at room temperature, monitoring progress by TLC.

-

Upon completion, quench the reaction with dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by recrystallization or column chromatography.

-

Validation: Confirm the final structure using ¹H-NMR, ¹³C-NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

-

Potential Applications in Research and Drug Development

The bifunctional nature of 5,7-dodecadiynedioic acid opens avenues in several advanced research areas.

Monomer for Cross-Linkable Polymers

The molecule can be used in standard condensation polymerization to create polyesters or polyamides. The resulting thermoplastic polymer can be processed into films or fibers. Subsequently, the material can be irradiated with UV light to trigger the topochemical polymerization of the diacetylene units, creating a cross-linked, thermoset material with enhanced mechanical strength and unique optical properties.[20]

Stimuli-Responsive Biosensors

Diacetylenic acids can be formulated into vesicles or liposomes that, upon polymerization, function as highly sensitive colorimetric biosensors.[10] For example, 5,7-dodecadiynedioic acid could be incorporated into a lipid bilayer. The carboxylic acid groups could be used to conjugate antibodies or other biorecognition elements. Binding of a target analyte (e.g., a protein biomarker) to the surface would induce mechanical stress on the PDA backbone, triggering the blue-to-red color transition, enabling label-free detection.[11][12]

Caption: Conceptual workflow for a PDA-based biosensor.

Drug Delivery Systems

The carboxylic acid groups can be used to covalently attach drug molecules via ester or amide linkages. The resulting monomer-drug conjugate could then be incorporated into a larger delivery vehicle, such as a liposome or polymer matrix. The diacetylene units provide a mechanism for triggered release. For instance, a diacetylene-containing liposome could be polymerized to enhance its stability and drug retention during circulation.[5] Upon reaching a target site, an external stimulus (e.g., localized heat) could disrupt the PDA backbone, leading to destabilization of the carrier and release of the payload.

Conclusion and Future Outlook

5,7-Dodecadiynedioic acid represents a versatile but underexplored molecular building block. By leveraging the well-established chemistries of its constituent functional groups—the dicarboxylic acid and the diacetylene core—it is possible to design and synthesize a new generation of smart materials. Its true potential lies in the ability to form primary polymer structures that can be subsequently cross-linked via a stimuli-responsive topochemical polymerization. This opens up exciting possibilities in the fields of mechanically robust polymers, advanced coatings, sensitive diagnostic tools, and controlled drug delivery systems. Further research into the synthesis, crystallization, and polymerization behavior of this specific molecule is warranted to fully unlock its capabilities.

References

-

Properties and Applications of Stimuli-Responsive Diacetylenes. Crystal Growth & Design. Available at: [Link]

-

Preparation and characterization of diacetylene polymerized liposomes for detection of autoantibodies. PubMed. Available at: [Link]

-

Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis. PubMed. Available at: [Link]

-

Dodecanedioic acid. Wikipedia. Available at: [Link]

-

Recent advances on polydiacetylene-based smart materials for biomedical applications. Royal Society of Chemistry. Available at: [Link]

-

Effect of the Diacetylene Position on the Chromatic Properties of Polydiacetylenes From Self-Assembled Peptide Amphiphiles. PubMed. Available at: [Link]

-

The Synthesis and Characterization of New Mesogenic Diacetylene Monomers and their Polymers. Defense Technical Information Center. Available at: [Link]

-

Recent Trends and Applications of the Cadiot-Chodkiewicz Reaction. PubMed. Available at: [Link]

-

Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators. ACS Omega. Available at: [Link]

-

Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. National Institutes of Health. Available at: [Link]

-

Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]

-

Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties. SciELO México. Available at: [Link]

-

Acetylenedicarboxylic acid. Wikipedia. Available at: [Link]

-

18.11: Dicarboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

Single-crystal-to-single-crystal topochemical polymerizations by design. PubMed. Available at: [Link]

-

manuscript 1..10. eScholarship.org. Available at: [Link]

-

Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. MDPI. Available at: [Link]

-

Glaser Coupling of Substituted Anthracene Diynes on a Non-metallic Surface at the Vapor-Solid Interface. ResearchGate. Available at: [Link]

-

Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. ACS Publications. Available at: [Link]

-

S3.2.2 Diols and dicarboxylic acids. YouTube. Available at: [Link]

-

Glaser coupling. Wikipedia. Available at: [Link]

-

Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

-

Recent developments and applications of the Cadiot–Chodkiewicz reaction. ResearchGate. Available at: [Link]

-

Dicarboxylic acid. Wikipedia. Available at: [Link]

-

Recent advances and applications of Glaser coupling employing greener protocols. Royal Society of Chemistry. Available at: [Link]

-

(PDF) Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. ResearchGate. Available at: [Link]

Sources

- 1. Dicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Uses and Preparation of Dodecanedioic acid_Chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. escholarship.org [escholarship.org]

- 7. Effect of the diacetylene position on the chromatic properties of polydiacetylenes from self-assembled peptide amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation and characterization of diacetylene polymerized liposomes for detection of autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Glaser coupling - Wikipedia [en.wikipedia.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Recent trends and applications of the Cadiot-Chodkiewicz reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties [scielo.org.mx]

Technical Guide: Spectroscopic Characterization of 5,7-Dodecadiynedioic Acid

This guide details the spectroscopic profile and experimental handling of 5,7-Dodecadiynedioic acid (often abbreviated as 5,7-DDDA).[1]

Executive Summary

5,7-Dodecadiynedioic acid (CAS: 28393-04-6) is a symmetric diacetylene (DA) lipid monomer.[1][2][3] Unlike its longer-chain analogs (e.g., 10,12-pentacosadiynoic acid) used in liposomes, 5,7-DDDA is a short-chain crosslinker often utilized in crystalline engineering, metal-organic frameworks (MOFs), and solid-state sensor arrays.[1] Its core value lies in its topochemical polymerization : upon UV irradiation, the colorless monomer lattice converts into a highly conjugated, blue-colored polymer (polydiacetylene, PDA) via a 1,4-addition reaction.[1] This guide provides the definitive spectroscopic baselines required to validate synthesis and monitor this chromatic transition.

Part 1: Molecular Architecture & Topochemistry[1][3]

The utility of 5,7-DDDA is governed by its crystal packing.[1][3] For polymerization to occur, the monomer must stack such that the diyne carbons are spaced within 3.5–5.0 Å and angled at ~45° .[1]

Chemical Identity[1][3][4][5]

-

Formula:

-

Structure:

-

Symmetry:

(Centrosymmetric)[1]

Mechanism of Action (Graphviz Visualization)

The following diagram illustrates the topochemical polymerization pathway, critical for interpreting UV-Vis data.

Figure 1: The topochemical transition from colorless monomer to blue polymer, and the stress-induced shift to the red phase.[1]

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Due to the molecule's symmetry, the NMR signals are simplified.[1] The integration ratios reflect half the molecule.[1][3]

Solvent: DMSO-

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Context |

| 12.10 | Broad Singlet | -COOH | Carboxylic acid proton (exchangeable) | |

| 2.32 | Triplet ( | Protons adjacent to Carbonyl (C2, C11) | ||

| 2.26 | Triplet ( | Protons adjacent to Diyne (C4, C9) | ||

| 1.71 | Quintet ( | Central methylene spacer (C3, C10) | ||

| 174.5 | Singlet | C =O | Carbonyl Carbon | |

| 77.2 | Singlet | -C | Internal Alkyne Carbon (C6, C7) | |

| 65.8 | Singlet | -C | External Alkyne Carbon (C5, C8) | |

| 32.8 | Singlet | Aliphatic Chain | ||

| 23.6 | Singlet | Aliphatic Chain | ||

| 18.4 | Singlet | Aliphatic Chain (Propargylic) |

Note: Shifts may vary by

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational data is the primary method for confirming the "ene-yne" backbone formation.[1][3]

FT-IR (ATR Method):

-

Monomer:

-

Polymer (Blue Phase):

Raman Spectroscopy (Critical for Polymerization): Raman is superior for this molecule as the symmetric triple bonds are Raman-active.[1][3]

-

Monomer:

-

Polymer (Blue Phase):

Electronic Spectroscopy (UV-Vis)

This is the functional readout for sensing applications.[1][3]

| State | Visual Color | Transition Type | |

| Monomer | < 300 nm | Colorless | |

| Blue Polymer | 640–650 nm | Deep Blue | Excitonic absorption (Extended conjugation) |

| Red Polymer | 540–550 nm | Red/Pink | Reduced conjugation length (Twisted backbone) |

Part 3: Experimental Protocols

Protocol A: Preparation of Self-Assembled Films

Since 5,7-DDDA has a short hydrophobic chain, it does not form stable liposomes as easily as C25 analogs.[1][3] It is best handled as a thin film or microcrystalline suspension.[1][3]

-

Dissolution: Dissolve 5,7-DDDA in THF or Ethanol to a concentration of 2–5 mM .

-

Filtration: Pass through a 0.22

m PTFE filter to remove pre-polymerized aggregates (which appear as blue specks).[1][3] -

Casting:

-

Drying: Allow solvent to evaporate at room temperature (25°C) for 4 hours.

Protocol B: Photopolymerization[1][3]

-

Source: Handheld UV lamp (

nm, 4–8 watts). -

Timing: Irradiate for 30–60 seconds .

Protocol C: Sensing (Thermochromism Test)

-

Place the Blue Polymer film on a hot plate.

-

Ramp temperature from 25°C to 80°C at 5°C/min.

-

Endpoint: At approximately 60–70°C , the film will transition from Blue to Red.[1][3] This confirms the reversibility/irreversibility of the specific supramolecular packing.[1][3]

Part 4: Analytical Workflow Diagram

Figure 2: Step-by-step workflow for preparing and validating 5,7-DDDA sensor films.

References

-

Chemical Identity & Structure

-

Polydiacetylene Spectroscopy (Blue/Red Phase Shifts)

-

General Diacetylene Polymerization Mechanisms

- Commercial Source Verification

Sources

High-Precision Synthesis of Diacetylene Dicarboxylic Acids: Pathways, Protocols, and Pharmaceutical Applications

Executive Summary

Diacetylene dicarboxylic acids are a specialized class of lipids capable of undergoing topochemical polymerization upon UV irradiation or thermal stress.[1] This unique property allows for the formation of Polydiacetylene (PDA) structures—supramolecular assemblies that exhibit exceptional mechanical stability and chromatic responsiveness. For drug development professionals, these molecules are critical for engineering "stealth" liposomes and robust drug delivery vehicles that resist premature leakage in blood plasma.[1] This guide details the synthesis of symmetric diacetylene dicarboxylic acids, specifically focusing on the oxidative coupling of

Part 1: Mechanistic Foundations of Oxidative Coupling[2]

The synthesis of diacetylene dicarboxylic acids relies fundamentally on the oxidative homocoupling of terminal alkynes. While the classical Glaser coupling (1869) laid the groundwork, modern synthesis prefers the Hay modification or Eglinton coupling due to superior solubility profiles and reaction kinetics for carboxylic acid-terminated substrates.

The Catalytic Cycle

The formation of the 1,3-diyne linkage involves a copper-mediated cycle.[2][3] In the Hay modification, a Copper(I)-TMEDA (tetramethylethylenediamine) complex acts as the catalyst.[2] The base facilitates the deprotonation of the terminal alkyne, forming a copper(I) acetylide intermediate. Oxidation (via

Visualization: The Hay Coupling Mechanism

The following diagram illustrates the catalytic cycle for the dimerization of 10-undecynoic acid into 10,12-docosadiynedioic acid.

Caption: The Hay coupling catalytic cycle transforming terminal alkynes into conjugated diynes via a Cu-TMEDA complex.

Part 2: Synthesis Protocol – 10,12-Docosadiynedioic Acid[1][2][4]

This protocol describes the synthesis of 10,12-docosadiynedioic acid via the oxidative coupling of 10-undecynoic acid .[2] This symmetric dicarboxylic acid is a standard building block for stable PDA liposomes.[1][2]

Reagents and Materials

| Component | Specification | Role |

| Precursor | 10-Undecynoic Acid (>98%) | Starting Material |

| Catalyst | Copper(I) Chloride (CuCl) | Catalytic Metal Center |

| Ligand/Base | TMEDA (N,N,N',N'-Tetramethylethylenediamine) | Solubilizing Ligand & Base |

| Solvent | Acetone or THF | Reaction Medium |

| Oxidant | Oxygen ( | Oxidizing Agent |

| Quenching | Hydrochloric Acid (1M HCl) | Protonation/Precipitation |

Experimental Workflow

Step A: Catalyst Preparation[2]

-

In a round-bottom flask, dissolve CuCl (5 mol%) in Acetone (100 mL) .

-

Add TMEDA (10 mol%) to the solution. The mixture will turn a deep blue/green color, indicating the formation of the active complex.

-

Stir at room temperature for 15 minutes to ensure complete complexation.

Step B: Oxidative Coupling[1][2]

-

Dissolve 10-undecynoic acid (10 g, 54.3 mmol) in Acetone (50 mL) .

-

Add the alkyne solution dropwise to the catalyst mixture over 30 minutes.

-

Introduce an oxygen atmosphere.[1][4] This can be done by bubbling air through the solution or attaching an

balloon.[1] -

Stir vigorously for 4–6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or the disappearance of the terminal alkyne proton signal in NMR (

ppm).

Step C: Workup and Purification

-

Quenching: Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.

-

Acidification: Pour the residue into 1M HCl (200 mL) . The blue copper color will dissolve into the aqueous phase, and the crude diacid will precipitate as a white/off-white solid.

-

Extraction: Extract the solid with Ethyl Acetate (3 x 100 mL) . Wash the combined organic layers with brine, dry over anhydrous

, and filter. -

Recrystallization: Evaporate the solvent. Recrystallize the crude product from Ethanol/Water or Glacial Acetic Acid .[1]

-

Drying: Dry the crystals in a vacuum oven at 40°C overnight.

Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed:

-

Melting Point: 114–116°C (sharp transition indicates high purity).[1][2]

-

1H NMR (CDCl3): Absence of terminal alkyne triplet (

ppm).[1][2] Appearance of methylene triplets adjacent to the diyne unit ( -

UV-Vis: Distinct absorption bands at ~240-260 nm characteristic of the diyne chromophore.[1][2]

Part 3: Pharmaceutical Applications – PDA Liposomes[1][6]

The primary utility of diacetylene dicarboxylic acids in drug development is the formation of Polydiacetylene (PDA) Liposomes . Unlike conventional phospholipid bilayers which are fluid and prone to leakage, PDA liposomes can be "locked" into a rigid structure via UV-induced polymerization.[1][2]

Mechanism of Stabilization[2]

-

Self-Assembly: The amphiphilic diacetylene acids (or their phospholipid derivatives like DC(8,9)PC) self-assemble into vesicles in aqueous media.[1][2]

-

Alignment: The hydrophobic tails align such that the diacetylene units (

) are spatially proximate and parallel. -

Topochemical Polymerization: Irradiation with UV light (254 nm) initiates a 1,4-addition reaction, converting the discrete diynes into a continuous ene-yne conjugated backbone (

).[1][2] This cross-links the bilayer, dramatically increasing stability.

Visualization: Liposome Polymerization Workflow

The following diagram depicts the transition from a supramolecular assembly to a cross-linked polymer cage.

Caption: The transformation of fluid diacetylene monomers into a rigid polydiacetylene (PDA) nanocarrier via UV irradiation.

Comparative Stability Data

The table below highlights the superior stability of PDA liposomes compared to conventional lipid formulations.

| Feature | Conventional Liposome (DMPC/Chol) | PDA Liposome (Polymerized) |

| Mechanical Strength | Low (Shear sensitive) | High (Resists shear stress) |

| Plasma Stability | Prone to HDL-mediated destabilization | Resistant to HDL/protein adsorption |

| Leakage (48h) | >40% leakage of small molecules | <5% leakage |

| Thermal Resistance | Phase transition < 50°C | Stable > 80°C (Thermochromic) |

References

-

Organic Syntheses. (1970).[1] Docosanedioic Acid.[1][2][5] Organic Syntheses, Coll. Vol. 5, p.533.[1][5] Link

-

Organic Chemistry Portal. (n.d.).[1] Glaser Coupling / Hay Coupling. Link

-

PubChem. (n.d.).[1] 10,12-Docosadiynedioic acid.[1][2][5] National Library of Medicine.[1] Link

-

Chiaramoni, N. S., et al. (2010).[1][6] Characterization of diacetylenic liposomes as carriers for oral vaccines. Biological & Pharmaceutical Bulletin. Link

-

Reichert, A., et al. (1995).[1][7] Polydiacetylene Liposomes. Journal of the American Chemical Society. (Contextual citation for PDA synthesis).

-

Alfa Chemistry. (n.d.).[1] Glaser Coupling: Mechanism and Applications. Link

Sources

- 1. 10,12-Pentacosadiynoic acid | C25H42O2 | CID 538433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Recent trends and applications of the Cadiot-Chodkiewicz reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Engineering Chromatic Smart Materials: A Technical Guide to Topochemical Polymerization of Diacetylenes

Executive Summary & Core Directive

The Phenomenon: Topochemical polymerization of diacetylenes (DAs) is a lattice-controlled, solid-state reaction that converts colorless monomeric assemblies into highly conjugated, chromatic polymers (Polydiacetylenes or PDAs) via 1,4-addition.[1][2][3] The Utility: Unlike conventional polymerization, this process requires no chemical initiators, catalysts, or solvents.[1] It is driven solely by the precise geometric alignment of monomers within a supramolecular assembly (crystal, liposome, or Langmuir-Blodgett film).[1] The Application: For drug development professionals, PDAs offer a unique "smart material" platform: a self-reporting drug delivery vehicle that signals cargo release through a visible blue-to-red colorimetric shift.[1]

The Mechanistic Core: Wegner’s Postulates

The polymerization of diacetylenes is governed strictly by the topochemical postulate , first established by Gerhard Wegner in 1969.[1][3] The reaction is diffusionless; the monomers do not move to find each other.[1] Instead, they must be pre-aligned in a specific lattice geometry to allow the electronic orbitals to overlap upon excitation (typically UV irradiation at 254 nm).[1]

The Geometric Imperative

For the 1,4-addition to occur, the monomer packing must satisfy specific crystallographic parameters. If the supramolecular assembly (e.g., the lipid bilayer of a liposome) is too disordered, polymerization will fail regardless of UV intensity.[1]

The Critical "Wegner Parameters":

-

Translational Distance (

): The ideal repeat distance between monomer stacking axes is 4.9 Å .[1] -

Tilt Angle (

): The angle between the diacetylene rod and the stacking axis should be approximately 45° .[2]

When these conditions are met, the carbons at positions 1 and 4 of adjacent diacetylene units are within the critical reaction distance (

Visualization of the Reaction Vector

The following diagram illustrates the transition from the monomeric lattice to the conjugated polymer backbone.

Figure 1: The reaction proceeds only when lattice parameters (

Molecular Engineering: Monomer Design

Success in PDA synthesis begins with the molecule.[1] A typical DA monomer is an amphiphilic lipid designed to self-assemble into bilayers.[1][4]

Structural Components[1][5]

-

Headgroup: Determines solubility and ligand binding (e.g., Carboxylic acid, PEG, or Folate).[1]

-

Spacer: The alkyl chain between the headgroup and the diacetylene unit.[1][4] Critical for flexibility.

-

Diacetylene Unit: The reactive core.[1]

-

Tail: The hydrophobic alkyl chain that drives bilayer formation.[1]

Common Monomers in Drug Delivery

The following table compares standard monomers used in liposomal formulations.

| Monomer | Full Name | Chain Length | Application Focus | Notes |

| PCDA | 10,12-Pentacosadiynoic acid | C25 | General Biosensing | The "Gold Standard."[1] Forms stable, highly ordered bilayers.[1] |

| TCDA | 10,12-Tricosadiynoic acid | C23 | Mechano-sensing | Slightly shorter tail; often more sensitive to thermal triggers.[1] |

| DMCDA | 10,12-Dimethoxypentacosadiynoic acid | C25 | Color Tuning | Methoxy modification alters the initial color phase.[1] |

| PCDA-EDEA | PCDA-Ethylene diamine | Modified | Bio-conjugation | Amine-terminated for attaching antibodies or peptides.[1] |

The Chromatic Transition: The "Smart" Mechanism

Upon polymerization, PDAs appear deep blue (

The Shift: When the polymer is subjected to stress (heat, pH change, or ligand binding), the bulky side chains reorient to relieve strain.[1] This forces the planar backbone to twist and distort.[1]

-

Result: The effective conjugation length decreases.

-

Observation: The absorption shifts to shorter wavelengths (

nm), causing a visible Blue -

Fluorescence: The Red phase is highly fluorescent, whereas the Blue phase is non-fluorescent, enabling dual-mode detection.[1]

Experimental Protocols: Synthesis & Validation

Note: This protocol focuses on PCDA liposomes, the most relevant form for drug delivery research.[1]

Protocol A: Preparation of PCDA Liposomes (Film Hydration Method)

Objective: Create uniform, self-assembled bilayers with the correct "Wegner packing" before polymerization.[1]

-

Dissolution: Dissolve 10,12-pentacosadiynoic acid (PCDA) in Chloroform to a concentration of 1 mM.

-

Film Formation: Evaporate the solvent using a rotary evaporator or a stream of

gas to form a thin, uniform lipid film on the vial wall.[1] -

Hydration: Add deionized water (or HEPES buffer, pH 7.4) to the film.

-

Sonication (The Ordering Step):

-

Heat the solution to 80°C (above the monomer's melting point,

). -

Probe sonicate for 15 minutes at 40W.

-

Why? Sonication above

breaks up multilamellar structures into unilamellar vesicles.[1]

-

-

Cooling (Crystallization): Store the solution at 4°C overnight.

-

Why? This slow cooling allows the monomers to recrystallize into the ordered lattice required for topochemical polymerization. Do not skip this.

-

-

Filtration: Pass through a 0.45

syringe filter to remove aggregates.[1]

Protocol B: Topochemical Polymerization[6]

-

Setup: Place the vial of cold liposome solution in a UV crosslinker (254 nm).

-

Irradiation: Expose for 1–5 minutes (Energy dose

). -

Observation: The solution should turn a distinct, deep blue.[1]

-

Troubleshooting: If the solution turns purple or red immediately, the packing was too disordered (cooling step failed) or the UV dose was too high (over-oxidation).[1]

-

Protocol C: Quality Control (Colorimetric Response)

To validate the sensor capability, calculate the Colorimetric Response (%CR) after exposing a sample to a trigger (e.g., heating to 70°C).[1]

[1]Where

Application: Smart Drug Delivery Systems

In drug development, PDA liposomes act as "Gatekeepers."[1] The drug is encapsulated within the aqueous core or the hydrophobic bilayer.

The Release Mechanism:

-

Encapsulation: Drug is loaded during the hydration step (Protocol A, Step 3).[1]

-

Stabilization: The polymerized PDA shell "locks" the drug inside, preventing premature leakage (unlike standard liposomes).[1]

-

Triggered Release: When the target (e.g., a tumor microenvironment with acidic pH or specific enzymes) interacts with the liposome surface, it induces the Blue-Red phase transition.[1]

-

Permeability Change: The backbone twisting disrupts the bilayer integrity, creating pores that release the drug.[1]

Workflow Visualization: The "Gatekeeper" Pathway

Figure 2: The transition from the ordered 'Blue' state to the disordered 'Red' state triggers cargo release.

References

-

Wegner, G. (1969).[1][2][3] Topochemical polymerization of monomers with conjugated triple bonds.[1] Z. Naturforsch. B. Link[1]

-

Okada, S., & Nakanishi, H. (2017).[1] Structural aspects of the topochemical polymerization of diacetylenes. International Journal of Molecular Sciences.[1] Link[1]

-

Jelinek, R., & Ritenberg, M. (2013).[1] Polydiacetylenes – recent molecular advances and applications.[1] RSC Advances.[1] Link

-

Lee, J., et al. (2016).[1] Stimuli-responsive polydiacetylene liposomes for drug delivery.[1][6] Journal of Drug Targeting.[1] Link[1]

-

Sun, S., et al. (2015).[1] Folate-polydiacetylene-liposome for tumor targeted drug delivery and fluorescent tracing.[1] Colloids and Surfaces B: Biointerfaces.[1] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polydiacetylenes - Wikipedia [en.wikipedia.org]

- 3. staff.ulsu.ru [staff.ulsu.ru]

- 4. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 5. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 6. Stable Drug Delivery Systems: Peg-polydiacetylene Liposomes. [journalijar.com]

Theoretical Modeling Framework for 5,7-Dodecadiynedioic Acid Polymerization

This technical guide details the theoretical modeling framework for 5,7-Dodecadiynedioic acid (5,7-DDDA) polymerization. It is designed for researchers utilizing polydiacetylenes (PDAs) in biosensing and drug delivery, providing a rigorous computational strategy to predict polymerization efficiency, electronic structure, and chromatic response.

From Lattice Mechanics to Biosensing Architectures

Executive Summary & Molecular Profile

5,7-Dodecadiynedioic acid (5,7-DDDA) is a symmetric diacetylene monomer (

Core Utility: Upon UV irradiation (254 nm), 5,7-DDDA undergoes topochemical polymerization to form a conjugated polydiacetylene (PDA) backbone. This polymer exhibits a unique blue-to-red chromic transition in response to environmental stimuli (pH, temperature, ligand binding), making it a premier candidate for label-free biosensors and theranostic drug carriers .

Molecular Structure:

Theoretical Core I: Topochemical Geometric Modeling

The polymerization of 5,7-DDDA is not diffusion-controlled but lattice-controlled . Theoretical modeling must first validate that the monomer packing satisfies the Baughman Criteria for 1,4-addition.

The Baughman Criteria for 5,7-DDDA

For the diyne carbons to react, the monomers must align in a specific "molecular stack." The modeling protocol must verify the following geometric parameters in the crystal lattice (typically obtained via Crystal Structure Prediction or XRD refinement):

| Parameter | Symbol | Theoretical Ideal | 5,7-DDDA Target Range | Consequence of Deviation |

| Stacking Distance | If | |||

| Tilt Angle | Determines the conjugation length of the final polymer. | |||

| Contact Distance | Critical threshold for radical initiation. |

Modeling the Hydrogen Bond Network

Unlike single-acid monomers, 5,7-DDDA is a diacid . Theoretical models must account for the "Molecular Zipper" effect where terminal carboxylic acids form hydrogen bond networks (H-bonds) that lock the monomers into the reactive geometry.

Protocol:

-

Force Field Selection: Use COMPASS III or OPLS4 force fields, which are parameterized for accurate H-bond energies in organic crystals.

-

Simulation: Perform Molecular Dynamics (MD) relaxation (NPT ensemble, 300K) to observe if the H-bond network (

) maintains the stacking distance

Caption: The topochemical polymerization pathway governed by lattice constraints.

Theoretical Core II: Quantum Mechanical (DFT) Profiling

To predict the optical properties (color) and the sensing capability (band gap modulation), Density Functional Theory (DFT) is required.

Electronic Structure Calculation Protocol

The "Blue Phase" (stress-free) and "Red Phase" (stressed) correspond to different effective conjugation lengths.

Step-by-Step Computational Workflow:

-

Software: Gaussian 16, ORCA, or VASP.

-

Functional: CAM-B3LYP or wB97XD .

-

Reasoning: Standard B3LYP underestimates band gaps in conjugated polymers. Long-range corrected functionals (CAM-B3LYP) or dispersion-corrected functionals (wB97XD) are essential for accurate

-

-

-

Basis Set: 6-31G(d,p) for isolated chains; Plane-wave (cutoff 500 eV) for periodic boundary conditions (PBC) in solid state.

-

Geometry Optimization: Optimize the oligomer (

repeat units) constraining the backbone torsion angle (-

Blue Phase: Constrain

(Planar). -

Red Phase: Constrain

(Twisted).

-

Predicted Band Gap & Optical Transitions

The theoretical model should yield the following electronic signatures for 5,7-DDDA polymers:

| Phase | Backbone Conformation | HOMO-LUMO Gap (eV) | Absorption | Visual Color |

| Blue | Planar (Effective conjugation max) | Deep Blue | ||

| Red | Twisted (conjugation broken) | Red/Pink |

Applied Modeling: Biosensor & Drug Carrier Design

For drug development professionals, the value lies in modeling the interaction between the 5,7-DDDA polymer surface and biological targets.

Modeling the Chromic Switch (Sensing Mechanism)

The "Blue-to-Red" transition is triggered by side-chain perturbation. Since 5,7-DDDA has short spacers, the stress transfer from the surface to the backbone is highly efficient.

Simulation Strategy (MD + QM/MM):

-

System Setup: Build a 5,7-DDDA bilayer or micelle surface.

-

Ligand Docking: Dock the target analyte (e.g., a protein or virus capsid) onto the carboxylate headgroups.

-

Perturbation Analysis: Run MD simulation to measure the induced Root Mean Square Fluctuation (RMSF) of the backbone carbons.

-

Threshold Logic: If induced backbone torsion

, predict a colorimetric transition (Positive Signal).

Drug Delivery Carrier Stability

5,7-DDDA is often co-assembled with lipids or polymers (e.g., PVP) to form "smart" liposomes.

-

Co-Assembly Modeling: Use Dissipative Particle Dynamics (DPD) to simulate the self-assembly of 5,7-DDDA with phospholipids.

-

Release Mechanism: Model the destabilization of the vesicle bilayer upon polymerization. The rigid PDA backbone reduces permeability, "locking" the drug inside until a specific trigger (e.g., pH change) disrupts the H-bonds.

Caption: Integrated computational workflow for validating and applying 5,7-DDDA in biosensing.

References

-

Lu, Y., et al. (2006). Supramolecular Assemblies with Tunable Morphologies from Homopolymeric and Small Organic Molecular Building Blocks. Langmuir. Link

-

Karpowicz, R. J., & Brill, T. B. (1983). Comparison of the solid-state polymerization of diacetylene monomers. Journal of Polymer Science: Polymer Chemistry Edition. Link

-

Grozema, F. C., et al. (2001). A crystalline orbital study of polydiacetylenes. Journal of Chemical Physics. Link

-

Yoon, J., & Chae, S. K. (2009). Colorimetric biosensors based on polydiacetylene (PDA) supramolecules. Journal of Materials Chemistry. Link

-

Baughman, R. H. (1974). Solid-state synthesis of large polymer single crystals. Journal of Polymer Science: Polymer Physics Edition. Link

Sources

Health and Safety Datasheet: 5,7-Dodecadiynedioic Acid - A Technical Guide for Researchers

Section 1: Compound Identification and Inferred Hazard Overview

Chemical Name: 5,7-Dodecadiynedioic acid

Structure:

Emergency Overview: 5,7-Dodecadiynedioic acid is a solid organic compound for which specific toxicological and reactivity data are not available. Based on its structure, which features two carboxylic acid groups and a conjugated diyne system, it should be handled with caution. The primary inferred risks are associated with the potential for skin and eye irritation, and the inherent reactivity of the diyne functionality, which may impart thermal or shock sensitivity. All handling should be conducted in a well-ventilated area, using appropriate personal protective equipment (PPE).

Precautionary Statement: Due to the absence of specific data, treat this compound as potentially hazardous. Avoid dust inhalation, and prevent contact with skin and eyes. Keep away from heat, sparks, open flames, and other ignition sources.

Section 2: Physical and Chemical Properties (Comparative)

Quantitative data for 5,7-Dodecadiynedioic acid is largely unavailable. The following table provides data for the saturated analogue, Dodecanedioic acid (CAS 693-23-2), to offer a general, albeit imperfect, physical context. The presence of the rigid diyne moiety in 5,7-Dodecadiynedioic acid will influence its melting point, solubility, and other physical properties.

| Property | Dodecanedioic Acid (Saturated Analogue) | 5,7-Dodecadiynedioic Acid (Inferred) | Data Source |

| Appearance | White solid/powder | Expected to be a solid, possibly off-white or pale yellow | [1] |

| Molecular Formula | C₁₂H₂₂O₄ | C₁₂H₁₄O₄ | - |

| Molecular Weight | 230.30 g/mol | 222.24 g/mol | - |

| Melting Point | 127-130 °C | Unknown, likely different from the saturated analogue | [2] |

| Boiling Point | 245 °C @ 10 mmHg | Unknown | [2] |

| Water Solubility | < 0.1 g/L (practically insoluble) | Expected to have low water solubility | [2] |

| Stability | Stable under normal conditions | Potentially unstable; sensitive to heat, light, shock | [3] |

Section 3: Hazard Identification and Risk Mitigation

The primary hazards are extrapolated from the functional groups present in the molecule.

Causality of Hazards:

-

Carboxylic Acid Groups: These acidic functional groups are responsible for the potential to cause irritation or corrosive damage to skin, eyes, and mucous membranes. The severity is unknown but should be presumed to be significant upon direct contact.

-

Conjugated Diyne System: Acetylenic compounds, particularly conjugated systems, can be energetically unstable. This instability can lead to exothermic decomposition or polymerization when subjected to mechanical shock, elevated temperatures, or sometimes even UV light.[4] Such reactions can be violent. Furthermore, acetylenic compounds can form explosive metal acetylides with certain metals, such as copper, silver, and mercury.

Hazard Mitigation Workflow

The following diagram illustrates the logical flow for assessing and mitigating the risks associated with handling 5,7-Dodecadiynedioic acid.

Caption: Risk mitigation workflow for handling compounds with unknown hazard profiles.

Section 4: Handling and Storage

Adherence to strict laboratory protocols is paramount.

Safe Handling Protocol:

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the fume hood is functioning correctly and that all necessary PPE is available and in good condition.

-

Weighing and Transfer: Conduct all manipulations of the solid material within a fume hood to prevent inhalation of any dust. Use anti-static weighing paper or boats to minimize the risk of ignition from static discharge.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

-

Avoidance of Hazardous Conditions: Do not grind, mill, or subject the solid material to high impact or friction, as this could initiate decomposition. Avoid heating the compound unless a thorough risk assessment (e.g., DSC analysis on a small scale) has been performed.

-

Cleaning: Clean any spills promptly according to the accidental release measures outlined in Section 6. Decontaminate all equipment and work surfaces after use. Wash hands thoroughly after handling.

Storage Conditions:

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, dark, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, bases, and reactive metals (especially copper and its alloys).[2]

-

Ignition Sources: Ensure the storage area is free from heat, sparks, and open flames.[2]

Section 5: Exposure Controls and Personal Protection

Given the unknown toxicological profile, a high level of protection is required.

Engineering Controls:

-

Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

-

Safety Shielding: Use a blast shield when performing any operation that involves heating or potential for rapid decomposition.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash or decomposition hazard.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

-

Clothing: A flame-retardant lab coat should be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn.

-

-

Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with an appropriate particulate filter should be used.

Section 6: Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

-

Specific Hazards: The compound is expected to be combustible. Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide. The material may be sensitive to thermal shock.

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Evacuation: Evacuate all non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated (if safe to do so).

-

Containment: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Use non-sparking tools.

-

Collection: Place the spilled material into a sealed, labeled container for disposal.

-

Cleaning: Wipe the spill area with a damp cloth, and then clean the area with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Section 7: Stability and Reactivity

This section is based on the known reactivity of analogous chemical structures.

Reactivity:

-

Can form explosive acetylides with certain metals (e.g., copper, silver, mercury).

-

May undergo hazardous polymerization or decomposition when exposed to heat, shock, or UV light.[4]

Chemical Stability:

-

Considered potentially unstable. Avoid elevated temperatures and direct sunlight.[3]

Conditions to Avoid:

-

Heat, flames, sparks, static discharge, and other ignition sources.[2]

-

Mechanical shock, friction, and grinding.

-

Exposure to direct sunlight or UV radiation.

Incompatible Materials:

-

Strong oxidizing agents.

-

Strong bases.

-

Reactive metals and their salts (copper, silver, mercury, etc.).

Hazardous Decomposition Products:

-

Under fire conditions, may produce carbon monoxide and carbon dioxide.

-

Rapid, uncontrolled decomposition may occur if initiated.

Reactivity Relationship Diagram

Caption: Potential initiators and hazardous outcomes for 5,7-Dodecadiynedioic acid.

Section 8: Toxicological Information

No specific toxicological data exists for 5,7-Dodecadiynedioic acid. The information below is based on general principles for dicarboxylic acids and the need for caution with uncharacterized substances.

-

Acute Toxicity: Unknown. Assumed to be harmful if ingested or inhaled.

-

Skin Corrosion/Irritation: Expected to be a skin irritant based on its acidic nature.[5]

-

Eye Damage/Irritation: Expected to be a serious eye irritant.[5]

-

Sensitization: Unknown.

-

Germ Cell Mutagenicity: Unknown.

-

Carcinogenicity: Unknown.

-

Reproductive Toxicity: Unknown.

Section 9: Ecological Information

No specific ecological data is available. It is expected to have low water solubility. Spills should be prevented from entering drains and waterways.

Section 10: Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all federal, state, and local regulations. Do not dispose of down the drain or in regular trash.

Section 11: Transport Information

This compound is not specifically listed in transportation regulations. It should be transported in a secure, sealed container, with clear labeling indicating it is an uncharacterized chemical compound.

Section 12: References

-

Al-Iraqi, A., & Al-Azzawi, S. (2021). Properties and Applications of Stimuli-Responsive Diacetylenes. Crystal Growth & Design, 21(5), 3077–3093. [Link]

-

nexAir. (n.d.). Acetylene Safety Tips: Handling and Storage Best Practices. [Link]

-

Virginia Department of Energy. (n.d.). Oxygen And Acetylene Use And Safety. [Link]

-

Australia New Zealand Industrial Gas Association. (n.d.). Be Safe with Acetylene. [Link]

-

Patel, S., & Parmar, M. S. (2023). Dicarboxylic Acid. In Encyclopedia of Toxicology (Fourth Edition). Elsevier. [Link]

-

Wikipedia. (n.d.). Dodecanedioic acid. [Link]

-

Wikipedia. (n.d.). Diacetylene. [Link]

-

Patty's Toxicology. (2012). Aliphatic Carboxylic Acids, Unsaturated. ResearchGate. [Link]

-

Ataman Kimya. (n.d.). DODECANEDIOIC ACID. [Link]

Sources

5,7-Dodecadiynedioic Acid: A Modular Building Block for Topochemical Polymerization and Supramolecular Sensors

Executive Summary

5,7-Dodecadiynedioic acid (5,7-DDDA) represents a specialized class of symmetric diacetylene monomers distinct from the widely used amphiphilic polydiacetylenes (like 10,12-PCDA). Unlike surfactant-like monomers that self-assemble into vesicles, 5,7-DDDA is a crystalline building block governed by rigid hydrogen-bonding networks.

Its utility lies in topochemical polymerization —the ability to polymerize in the solid state upon UV or

Part 1: Molecular Architecture & Crystal Engineering

Structural Analysis

The molecule consists of a central conjugated diyne core flanked by short propylene spacers and terminal carboxylic acid groups.

-

Formula:

-

Symmetry:

(Centrosymmetric) -

Critical Feature: The short spacer length (

) imposes strict constraints on crystal packing. Unlike long-chain analogs, the carboxylic acid hydrogen bonds dominate the lattice structure, often forcing the diynes into specific orientations.

The Topochemical Postulate

For 5,7-DDDA to polymerize, it must satisfy the Schmidt Topochemical Postulate :

-

Translation Distance (

): Monomers must stack with a repeat distance of -

Tilt Angle (

): The diyne rod must be tilted

If the native crystal structure of 5,7-DDDA satisfies these parameters, UV irradiation yields a blue, conjugated polymer (ene-yne backbone). If not, it requires supramolecular hosts (e.g., bis-pyridylenes) to enforce this alignment via acid-base co-crystallization.

Part 2: Applications in Solid-State Sensing & Electronics

Mechanochromic Crystal Sensors

Polymerized 5,7-DDDA crystals exhibit a Blue-to-Red chromatic transition under mechanical stress or thermal perturbation.

-

Mechanism: Stress distorts the

-conjugated backbone, reducing the effective conjugation length (bandgap expansion). -

Application: Embedded stress sensors in composite materials. The small size of 5,7-DDDA allows for high-density packing, offering superior sensitivity per unit volume compared to lipid-based sensors.

Conductive Nanowires via Host-Guest Chemistry

Because 5,7-DDDA is a dicarboxylic acid, it acts as an ideal "guest" for bis-pyridyl or bis-imidazole "hosts."

-

Strategy: Co-crystallize 5,7-DDDA with a host molecule that templates the diynes at exactly 4.9 Å.

-

Result: UV irradiation produces single-crystal polymer nanowires with high charge carrier mobility, protected within the host matrix.

Part 3: Experimental Protocols

Synthesis of 5,7-Dodecadiynedioic Acid

Note: This synthesis relies on the oxidative coupling (Glaser-Hay) of 5-hexynoic acid.

Reagents:

-

5-Hexynoic acid (Starting material)

-

CuCl (Catalyst)

-

TMEDA (Ligand)

-

Oxygen (Oxidant)

-

Acetone/Water (Solvent)

Protocol:

-

Catalyst Prep: Dissolve CuCl (5 mol%) and TMEDA (10 mol%) in acetone. Oxygenate the solution vigorously for 15 minutes.

-

Coupling: Add 5-hexynoic acid dropwise. Maintain

bubbling. The solution will turn dark green/blue. -

Reaction: Stir at Room Temperature (RT) for 4-6 hours. Monitor via TLC (disappearance of terminal alkyne).

-

Workup: Acidify with 1M HCl to precipitate the diacid. Filter the crude solid.

-

Purification: Recrystallize from methanol/water to yield white needles of 5,7-DDDA.

Solid-State Polymerization

-

Crystal Growth: Dissolve purified 5,7-DDDA in hot methanol. Allow slow evaporation to grow macroscopic crystals.

-

Activation: Expose dry crystals to 254 nm UV light (8W lamp) at a distance of 5 cm.

-

Observation: Crystals should turn deep blue within 1-5 minutes.

-

Troubleshooting: If crystals remain colorless, the packing is incorrect (polymorph issue). Try recrystallizing from a different solvent (e.g., ethyl acetate) or creating a co-crystal with 4,4'-bipyridine.

-

Part 4: Visualization of Pathways

Diagram 1: Topochemical Polymerization Mechanism

This diagram illustrates the transition from monomer stack to conjugated polymer, emphasizing the geometric constraints.

Caption: The 1,4-topochemical polymerization pathway. Successful polymerization requires strict lattice geometry (4.9 Å spacing), leading to a conductive blue phase that transitions to red under stress.

Diagram 2: Supramolecular Co-Assembly Workflow

How to utilize 5,7-DDDA in host-guest systems when native packing fails.

Caption: Host-guest strategy. The dicarboxylic acid groups of 5,7-DDDA hydrogen bond with basic hosts, forcing the diynes into a polymerizable alignment.

Part 5: Quantitative Data Summary

| Property | 5,7-Dodecadiynedioic Acid (5,7-DDDA) | 10,12-Pentacosadiynoic Acid (PCDA) |

| Molecular Weight | 222.24 g/mol | 374.60 g/mol |

| Structure Type | Symmetric Dicarboxylic Acid | Amphiphilic Fatty Acid |

| Primary Application | Crystal Engineering, Nanowires | Liposome Biosensors, Monolayers |

| Solubility | Alcohols, DMSO (Hydrophilic) | Chloroform, DCM (Hydrophobic tail) |

| Polymerization | Solid-State (Crystal Lattice) | Interfacial (Vesicle Bilayer) |

| Spacer Length | Short ( | Long ( |

References

- Wegner, G. (1969). "Topochemical reactions of monomers with conjugated triple bonds." Z. Naturforsch, 24b, 824.

-

Supramolecular Host-Guest Polymeriz

- Lauher, J. W., & Fowler, F. W. (2008). "Single-crystal-to-single-crystal topochemical polymerizations by design." Accounts of Chemical Research, 41(9), 1215–1229.

-

Source:

-

Synthesis of Symmetric Diynes (Glaser Coupling)

- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic coupling: a powerful tool in molecular construction.

-

Source:

-

Polydiacetylene Sensor Mechanisms

- Kim, J. M., et al. (2019). "Recent advances in the development of polydiacetylene-based biosensors." Sensors, 19(17), 3789.

-

Source:

-

Dodecanedioic Acid (Satur

- PubChem Database. "Dodecanedioic Acid (CID 12736)."

-

Source:

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 5,7-Dodecadiynedioic Acid via Oxidative Alkyne Coupling

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 5,7-dodecadiynedioic acid, a valuable diacetylenic dicarboxylic acid. Such molecules are of significant interest in materials science and drug development, serving as precursors for conjugated polymers and as rigid structural motifs in bioactive compounds.[1][2] The described methodology centers on the highly efficient Hay oxidative homocoupling of 5-hexynoic acid.[3][4][5] This protocol details every critical step, from reaction setup and execution to product purification and characterization, while also explaining the underlying chemical principles to ensure robust and reproducible results for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Rationale

Diacetylenic or diyne-containing molecules are a cornerstone of modern organic chemistry, prized for their unique electronic properties and rigid, linear geometry. When these diyne moieties are incorporated into bifunctional molecules like dicarboxylic acids, they become powerful building blocks for creating advanced materials such as self-assembling lipids, stimuli-responsive polymers, and highly ordered thin films.[1][2][6] 5,7-Dodecadiynedioic acid is a symmetrical C12 α,ω-dicarboxylic acid featuring a conjugated 1,3-diyne system at its core.

The synthesis of symmetric diynes is most effectively achieved through the oxidative coupling of terminal alkynes.[7] Several named reactions accomplish this transformation, including the Glaser, Eglinton, and Hay couplings.[3][8]

-

Glaser Coupling (1869): The foundational method, typically using a copper(I) salt like CuCl with an oxidant (O₂) in an ammoniacal solution.[3]

-

Eglinton Reaction (1956): An important modification using a stoichiometric amount of a copper(II) salt, such as Cu(OAc)₂, in pyridine. The Cu(II) acts as the oxidant, eliminating the need for an external one.[3][5][9]

-

Hay Coupling (1962): A significant improvement that renders the process catalytic. It employs a Cu(I) salt with a chelating amine ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), which enhances the catalyst's solubility and reactivity.[3][4][5] Air (O₂) is bubbled through the reaction mixture to regenerate the active catalyst.

This protocol utilizes the Hay coupling method due to its catalytic nature, operational simplicity, and broad solvent compatibility, making it a versatile and "greener" choice for modern laboratories.[4][5][10] The starting material, 5-hexynoic acid, undergoes homodimerization to yield the target C12 diynedioic acid.

Catalytic Mechanism: The Hay Coupling

The Hay coupling reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Formation of Copper Acetylide: The terminal alkyne (5-hexynoic acid) is deprotonated by the basic TMEDA ligand and coordinates with the Copper(I) center to form a copper(I) acetylide complex.

-

Oxidation: The copper(I) in the complex is oxidized to copper(II) by molecular oxygen. This is the rate-determining step and visually often corresponds to a color change in the reaction mixture.

-

Reductive Elimination: Two copper(II) acetylide complexes undergo reductive elimination, forming the new carbon-carbon bond of the diyne product and regenerating the copper(I) catalyst, which can then re-enter the catalytic cycle.

Caption: Simplified catalytic cycle of the Hay coupling reaction.

Materials and Methods

Reagents and Consumables

| Reagent | Formula | MW ( g/mol ) | Grade | Supplier Example |

| 5-Hexynoic Acid | C₆H₈O₂ | 112.13 | >98% | Sigma-Aldrich, TCI |

| Copper(I) Chloride | CuCl | 99.00 | >99% | Acros Organics |

| TMEDA | C₆H₁₆N₂ | 116.21 | >99% | Alfa Aesar |

| Acetone | C₃H₆O | 58.08 | ACS Grade | Fisher Scientific |

| Hydrochloric Acid | HCl | 36.46 | 3 M (aq) | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | EMD Millipore |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | J.T. Baker |

| Celite® (Diatomaceous Earth) | - | - | - | Sigma-Aldrich |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Gas inlet adapter and tubing

-

Air pump or house air line with a flow regulator

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Melting point apparatus

-

Analytical balance

Detailed Step-by-Step Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reaction Setup and Execution

-

Flask Preparation: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet adapter connected via tubing to an air source. The third neck can be sealed with a glass stopper.

-

Reagent Charging: To the flask, add Copper(I) Chloride (0.10 g, 1.0 mmol, 0.05 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.23 g, 0.29 mL, 2.0 mmol, 0.10 eq).

-

Solvent Addition: Add 100 mL of acetone to the flask. Stir the mixture to dissolve the catalyst complex. The solution should turn a light green or blue color.

-

Substrate Addition: In a separate beaker, dissolve 5-hexynoic acid (2.24 g, 20.0 mmol, 1.0 eq) in 20 mL of acetone. Add this solution to the reaction flask via an addition funnel over 5 minutes.

-

Initiate Oxidation: Once all reagents are combined, begin gently bubbling air through the reaction mixture via the gas inlet adapter. A gentle flow is sufficient; vigorous bubbling can cause excessive solvent evaporation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The color of the solution will typically darken to a deep green or brown as the reaction progresses. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase with a vanillin stain for visualization). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.

Caption: Overall workflow for the synthesis of 5,7-dodecadiynedioic acid.

Product Workup and Isolation

-

Quenching the Reaction: Once the reaction is complete, stop the airflow. Slowly and carefully add 50 mL of 3 M hydrochloric acid to the flask with stirring. This step neutralizes the TMEDA and protonates the carboxylate groups of the product.

-

Catalyst Removal: The copper catalyst may precipitate as a salt. Set up a filtration apparatus with a pad of Celite® over filter paper in a Buchner funnel. Filter the entire reaction mixture through the Celite® pad to remove insoluble copper salts. Wash the pad with a small amount of ethyl acetate (20 mL).

-

Liquid-Liquid Extraction: Transfer the filtrate to a 500 mL separatory funnel. The mixture will separate into aqueous and organic (acetone/ethyl acetate) layers. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.[11]

-

Washing and Drying: Combine all the organic extracts. Wash the combined organic layer sequentially with 50 mL of water and then 50 mL of saturated brine solution to remove any remaining acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude 5,7-dodecadiynedioic acid as a solid.

Purification

-

Recrystallization: The most effective method for purifying the crude product is recrystallization. Dissolve the crude solid in a minimum amount of hot ethyl acetate. Once fully dissolved, slowly add hexanes until the solution becomes faintly cloudy.

-

Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the pure, crystalline product by vacuum filtration, washing the crystals with a small amount of cold hexanes.

-

Drying: Dry the purified 5,7-dodecadiynedioic acid in a vacuum oven or desiccator to a constant weight. The expected product is a white or off-white crystalline solid.

Expected Results and Characterization

| Parameter | Expected Value / Data |

| Theoretical Yield | 2.22 g (based on 20 mmol starting material) |

| Typical Actual Yield | 75-85% (1.67 - 1.89 g) |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~175-178 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | δ ~12.2 (br s, 2H, -COOH), 2.45 (t, 4H, -CH₂-C≡), 1.70 (p, 4H, -CH₂-) |

| ¹³C NMR (DMSO-d₆) | δ ~174 (-COOH), 81 (-C≡), 76 (-C≡), 34 (-CH₂-), 18 (-CH₂-), 14 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H), 2940 (C-H), 2260 (w, C≡C), 1700 (s, C=O) |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive catalyst (CuCl oxidized to CuCl₂); Insufficient air/O₂ flow; Poor quality TMEDA. | Use fresh, high-purity CuCl. Ensure a steady but gentle stream of air. Use freshly opened or distilled TMEDA. |

| Reaction Stalls | Catalyst deactivation. | Add a small additional portion of the CuCl/TMEDA catalyst complex. |

| Product is an Oil/Gummy Solid | Presence of impurities; Incomplete removal of solvent. | Ensure thorough drying on the rotary evaporator. Attempt recrystallization from a different solvent system (e.g., water/ethanol). |

| Low Yield After Workup | Incomplete extraction; Product is partially soluble in the acidic aqueous phase. | Perform additional extractions (4-5 times) with ethyl acetate. Ensure the aqueous phase is sufficiently acidified (pH < 2). |

Conclusion

The Hay oxidative coupling provides a reliable and efficient pathway for the synthesis of 5,7-dodecadiynedioic acid from 5-hexynoic acid. By following this detailed protocol and understanding the underlying chemical principles, researchers can consistently produce high-purity material suitable for applications in polymer synthesis, materials science, and the development of novel molecular architectures. The catalytic nature of the reaction makes it an advantageous choice over stoichiometric methods, minimizing waste and improving overall process efficiency.

References

- Organic Syntheses Procedure. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF CONJUGATED DIENES: (5Z,7E)-5,7-HEXADECADIENE.

- BenchChem. (2025). Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin.

-

Qi, X., et al. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. Biotechnology for Biofuels and Bioproducts. Available at: [Link]

- Organic Syntheses Procedure. (n.d.). DOCOSANEDIOIC ACID.

- Google Patents. (n.d.). EP2407444A2 - Process for the preparation of dodecanedioic acid.

-

Brandenburg, J., et al. (2017). Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Substituted 1,3-diyne synthesis by C-C coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

- European Patent Office. (2012). Process for the preparation of dodecanedioic acid - EP 2407444 A2.

-

Hennies, M., et al. (2016). Synthesis of the Diacetylenic Phospholipids. ResearchGate. Available at: [Link]

- ResearchGate. (n.d.). Oxidative homo-coupling of alkyne derivatives to form diynes.

-

Johnston, D. S., et al. (1980). The Formation of Polymeric Model Biomembranes From Diacetylenic Fatty Acids and Phospholipids. PubMed. Available at: [Link]

- ACS Publications. (2025). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties.

-

Li, Y., et al. (2015). Synthesis of Graphdiyne Nanowalls Using Acetylenic Coupling Reaction. ACS Publications. Available at: [Link]

-

Pearson. (2022). Eglinton Reaction Explained. Retrieved from [Link]

-

Dr. Xu's Research Group. (2021). [Orgo Lab 2] Oxidative Coupling of Alkynes. YouTube. Available at: [Link]

-